molecular formula C5H9NO B186009 2-Oxa-6-azaspiro[3.3]heptane CAS No. 174-78-7

2-Oxa-6-azaspiro[3.3]heptane

Cat. No. B186009
CAS RN: 174-78-7
M. Wt: 99.13 g/mol
InChI Key: HPJALMWOZYIZGE-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C5H9NO . It is used as an intermediate in pharmaceutical and chemical synthesis .


Molecular Structure Analysis

The molecular structure of 2-Oxa-6-azaspiro[3.3]heptane is characterized by a spirocyclic arrangement, which includes an azetidine ring (a four-membered ring containing nitrogen) and an oxetane ring (a three-membered ring containing oxygen) .


Physical And Chemical Properties Analysis

2-Oxa-6-azaspiro[3.3]heptane has a density of 1.1±0.1 g/cm³, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It also has a molar refractivity of 26.5±0.4 cm³, a polar surface area of 21 Ų, and a molar volume of 88.1±5.0 cm³ .

Scientific Research Applications

Synthetic Strategies and Biological Significance

2-Oxa-6-azaspiro[3.3]heptane is a compound that finds its significance in the realm of synthetic chemistry and biological applications. Its relevance is closely related to the broader family of oxazolones and oxaprozins, which are known for their diverse pharmacological activities. For instance, oxazolones, sharing a similar structural motif, are reported to exhibit antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antidiabetic activities among others. These compounds are synthesized through various routes and are classified into saturated and unsaturated oxazolones, demonstrating the wide-ranging synthetic adaptability and potential biomedical applications of this chemical class (Kushwaha & Kushwaha, 2021).

Pharmacological Properties and Therapeutic Efficacy

While direct information on 2-Oxa-6-azaspiro[3.3]heptane itself may be sparse, looking at the pharmacological profiles and therapeutic efficacies of structurally or functionally related compounds provides insight into the potential applications of such spirocyclic compounds. Oxaprozin, for example, as a newer non-steroidal anti-inflammatory drug (NSAID), highlights the therapeutic potential of compounds within this chemical space, offering once-daily administration convenience and comparable effectiveness to other NSAIDs in treating rheumatic and inflammatory conditions (Todd & Brogden, 1986).

Novel Anticancer Analogues

The structural modification of compounds like norcantharidin, closely related to our compound of interest through its bicyclic structure, underscores the anticancer activity enhancement while minimizing side effects, such as myelosuppression. This points to the significant potential of structural analogues in improving therapeutic outcomes and the importance of structural motifs found in 2-Oxa-6-azaspiro[3.3]heptane for developing more effective anticancer compounds (Deng & Tang, 2011).

Safety And Hazards

2-Oxa-6-azaspiro[3.3]heptane is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It also forms an explosive mixture with air and poses a moderate explosion hazard when exposed to heat or flame .

Future Directions

2-Oxa-6-azaspiro[3.3]heptane has been proposed as a surrogate for morpholine in drug-like compounds . It is also a key intermediate of the potent antibiotic drug candidate TBI-223 . Therefore, the development of low-cost, scalable routes to this compound is of significant interest .

properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJALMWOZYIZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630658
Record name 2-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6-azaspiro[3.3]heptane

CAS RN

174-78-7
Record name 2-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-6-azaspiro[3.3]heptane
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